![molecular formula C12H14N2S B13269944 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13269944.png)
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that contains both pyridine and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the thiophene ring followed by its functionalization and subsequent coupling with a pyridine derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can be compared with other similar compounds, such as:
2-Thiopheneethylamine: Another thiophene-containing compound with similar biological activities.
2-Thiophenemethylamine: A related compound used in the synthesis of various pharmaceuticals.
Indole derivatives: Compounds with a similar heterocyclic structure that also exhibit diverse biological activities.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
AGXCCONJEUPNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


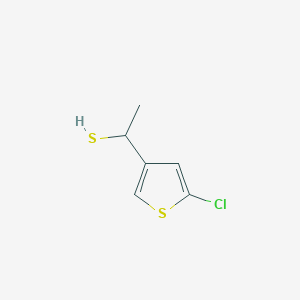
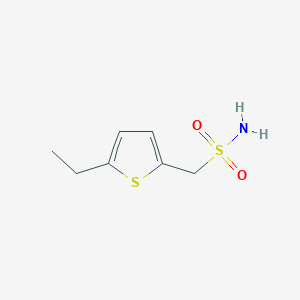
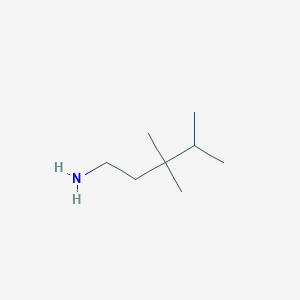
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13269906.png)

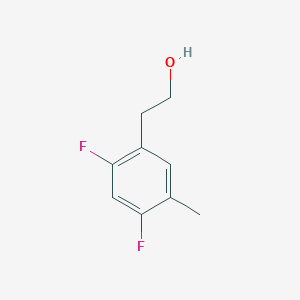

![4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B13269936.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13269947.png)
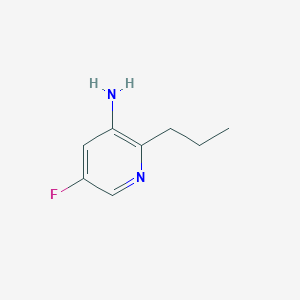

![6-Methoxyspiro[2.5]octane-1-carboxylic acid](/img/structure/B13269958.png)
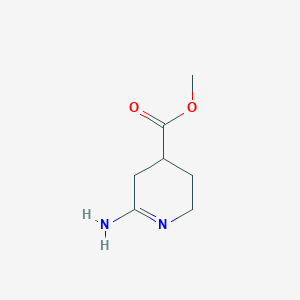
![Spiro[2.5]octane-4-carboxamide](/img/structure/B13269971.png)
